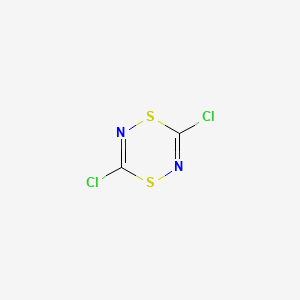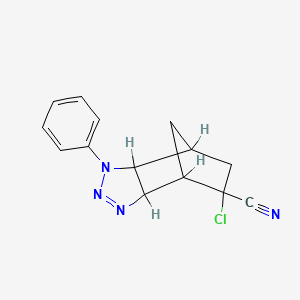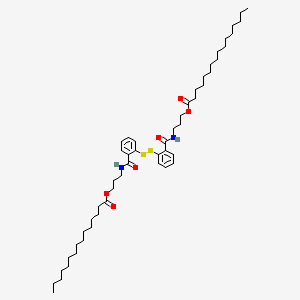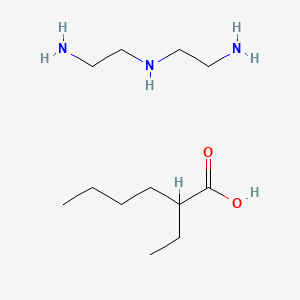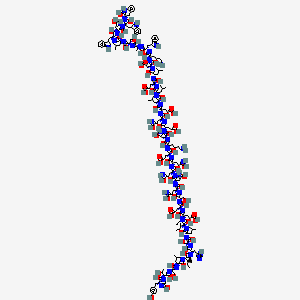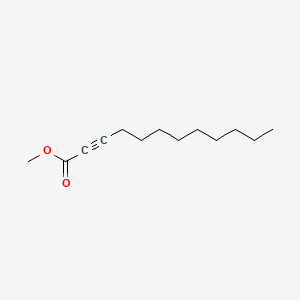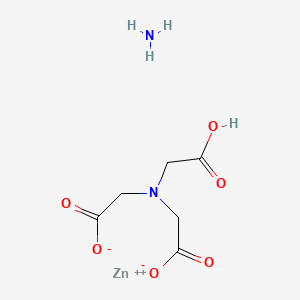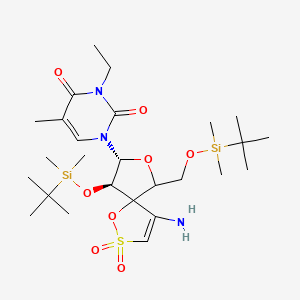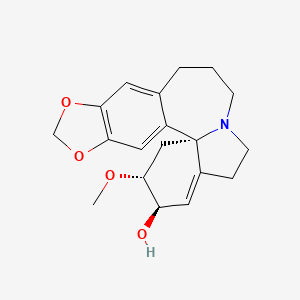
3,4,6-Trichloro-5,7-dimethyl-2h-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,6-Trichloro-5,7-dimethyl-2H-chromen-2-one is a chemical compound with the molecular formula C11H7Cl3O2. It belongs to the class of chromen-2-one derivatives, which are known for their diverse biological activities and applications in various fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,6-Trichloro-5,7-dimethyl-2H-chromen-2-one typically involves the chlorination of 5,7-dimethyl-2H-chromen-2-one. The reaction is carried out using chlorine gas in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction mixture is then subjected to purification techniques such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 3,4,6-Trichloro-5,7-dimethyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Formation of quinones.
Reduction: Dihydro derivatives.
Substitution: Various substituted chromen-2-one derivatives.
Scientific Research Applications
3,4,6-Trichloro-5,7-dimethyl-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3,4,6-Trichloro-5,7-dimethyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in various biological processes.
Pathways: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis
Comparison with Similar Compounds
6-Methylcoumarin: Known for its use in organic synthesis and as a fragrance compound.
7-Methylcoumarin: Exhibits similar chemical properties and applications in the fragrance industry.
5,7-Dimethoxy-2H-chromen-2-one: Used in the synthesis of pharmaceuticals and as a chemical intermediate.
Uniqueness: 3,4,6-Trichloro-5,7-dimethyl-2H-chromen-2-one stands out due to its unique substitution pattern, which imparts distinct chemical reactivity and biological activity. Its trichloro substitution makes it particularly useful in developing compounds with enhanced antimicrobial properties .
Properties
CAS No. |
5250-41-9 |
|---|---|
Molecular Formula |
C11H7Cl3O2 |
Molecular Weight |
277.5 g/mol |
IUPAC Name |
3,4,6-trichloro-5,7-dimethylchromen-2-one |
InChI |
InChI=1S/C11H7Cl3O2/c1-4-3-6-7(5(2)8(4)12)9(13)10(14)11(15)16-6/h3H,1-2H3 |
InChI Key |
GEDSDJKKACCVPG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1Cl)C)C(=C(C(=O)O2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


